molecular formula C17H20N2O3 B241127 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

Cat. No. B241127
M. Wt: 300.35 g/mol
InChI Key: GWYJYCSYCLSZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one, also known as AMMQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. These mechanisms of action may contribute to the anti-cancer and neuroprotective effects of 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one.
Biochemical and Physiological Effects:
6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has been shown to have a variety of biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has been shown to have antiviral activity by inhibiting the replication of viral particles.

Advantages and Limitations for Lab Experiments

6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to its use in lab experiments. For example, it has limited solubility in water, which may make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to have synergistic effects with other anti-cancer drugs, which may improve treatment outcomes. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one and its potential use in treating viral infections.

Synthesis Methods

6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one can be synthesized using a multi-step process that involves the reaction of 2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine, and the product is purified using column chromatography. The final product is a white crystalline powder with a melting point of 175-177°C.

Scientific Research Applications

6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has been studied for its potential use in a variety of scientific research applications, including cancer treatment, neurodegenerative diseases, and infectious diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use in treating viral infections such as HIV and hepatitis C.

properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

6-acetyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

InChI

InChI=1S/C17H20N2O3/c1-11-15(10-19-5-7-22-8-6-19)17(21)14-9-13(12(2)20)3-4-16(14)18-11/h3-4,9H,5-8,10H2,1-2H3,(H,18,21)

InChI Key

GWYJYCSYCLSZJO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCOCC3

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCOCC3

Origin of Product

United States

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